what is the stereochemical configuration of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol
what is the stereochemical configuration of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol
An In-depth Guide to the Stereochemical Configuration of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol
For researchers, scientists, and drug development professionals, a profound understanding of a molecule's three-dimensional architecture is not merely academic; it is a cornerstone of rational drug design and molecular interaction analysis. The stereochemical configuration of a chiral molecule dictates its interaction with biological targets, influencing its efficacy, metabolism, and potential for toxicity.[1][2] This guide provides a detailed technical analysis of the stereochemical configuration and conformational preferences of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol, a disubstituted cyclohexane derivative featuring two stereocenters.
Part 1: Elucidating the Absolute Configuration via Cahn-Ingold-Prelog (CIP) Rules
The IUPAC name (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol immediately defines the absolute configuration at the two chiral centers, C1 and C3. This designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for ranking substituents around a stereocenter.[3][4][5]
Core Principles of the CIP System
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Atomic Number Precedence: Priority is assigned to the atoms directly attached to the chiral center based on their atomic number. A higher atomic number confers higher priority.[5][6]
-
First Point of Difference: If the directly attached atoms are identical, the process moves outward along the substituent chains until a "first point of difference" is reached. The chain with the atom of higher atomic number at this point receives higher priority.[3][6]
-
Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[3][5]
Step-by-Step Assignment for (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol
A. Stereocenter C1: Assignment of the (R) Configuration
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Identify Substituents: The four groups attached to C1 are:
-
-OH (hydroxyl group)
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-C2 (part of the cyclohexane ring)
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-C6 (part of the cyclohexane ring)
-
-H (hydrogen atom, implied)
-
-
Assign Priorities:
-
Priority 1: The Oxygen atom of the -OH group has the highest atomic number (8), so it receives the highest priority.
-
Priority 2 & 3: Both C2 and C6 are carbon atoms. We must proceed to the next atoms along each path.
-
Path C1-C2: C2 is bonded to two hydrogens and C3. C3 is further substituted with the -CH2OH group.
-
Path C1-C6: C6 is bonded to two hydrogens and C5.
-
The path leading to C3 takes precedence because C3 is bonded to another carbon (of the CH2OH group) and an oxygen, giving it higher priority than the path to C5 which is only bonded to other carbons and hydrogens. Therefore, the C1-C2 path has higher priority.
-
-
Priority 4: The Hydrogen atom has the lowest atomic number (1) and thus the lowest priority.
-
-
Determine Configuration: With the lowest priority group (-H) pointing away from the viewer (on a dashed bond), the path from priority 1 to 2 to 3 is traced.
-
1 (-OH) → 2 (-C2) → 3 (-C6)
-
This traces a clockwise direction, leading to the (R) designation at C1.
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B. Stereocenter C3: Assignment of the (S) Configuration
-
Identify Substituents: The four groups attached to C3 are:
-
-CH2OH (hydroxymethyl group)
-
-C2 (part of the cyclohexane ring)
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-C4 (part of the cyclohexane ring)
-
-H (hydrogen atom, implied)
-
-
Assign Priorities:
-
Priority 1: The Carbon of the -CH2OH group is directly bonded to an Oxygen atom, giving this entire group the highest priority.
-
Priority 2 & 3: Both C2 and C4 are carbon atoms.
-
Path C3-C2: C2 is bonded to two hydrogens and C1. C1 is further substituted with the -OH group.
-
Path C3-C4: C4 is bonded to two hydrogens and C5.
-
The path leading to C1 takes precedence because C1 is bonded to an Oxygen atom. Therefore, the C3-C2 path has higher priority.
-
-
Priority 4: The Hydrogen atom has the lowest priority.
-
-
Determine Configuration: With the lowest priority group (-H) pointing away, the path from priority 1 to 2 to 3 is traced.
-
1 (-CH2OH) → 2 (-C2) → 3 (-C4)
-
This traces a counter-clockwise direction, leading to the (S) designation at C3.
-
The (1R, 3S) designation indicates a cis relative stereochemistry, where both the hydroxyl and hydroxymethyl groups are on the same face of the cyclohexane ring (both pointing "up" or both pointing "down").
Part 2: Conformational Analysis: The Dominance of the Diequatorial State
Cyclohexane and its derivatives are not planar. They predominantly adopt a low-energy "chair" conformation to minimize both angle strain and torsional strain.[7][8] In this conformation, the substituent positions are classified as either axial (parallel to the ring's axis) or equatorial (extending from the ring's equator).[9][10]
The Chair Flip and Steric Hindrance
The cyclohexane ring is conformationally mobile, undergoing a "ring flip" where one chair form converts to another. During this process, all axial positions become equatorial, and all equatorial positions become axial.[11][12]
For substituted cyclohexanes, the two chair conformers are often not equal in energy. Substituents larger than hydrogen are more stable in the equatorial position to avoid unfavorable steric interactions with the other axial hydrogens on the same side of the ring. These clashes are known as 1,3-diaxial interactions .[12][13]
Analysis of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol
As established, the (1R,3S) configuration corresponds to a cis-1,3 relationship between the two substituents. For a cis-1,3-disubstituted cyclohexane, the two possible chair conformations are:
-
Diequatorial Conformation: Both the -OH group and the -CH2OH group occupy equatorial positions.
-
Diaxial Conformation: Both the -OH group and the -CH2OH group occupy axial positions.
The diaxial conformer suffers from significant steric strain due to 1,3-diaxial interactions between both substituents and the axial hydrogens. Conversely, the diequatorial conformer places both bulky groups in the sterically favored equatorial positions, minimizing these repulsive forces.[14][15] Consequently, the conformational equilibrium overwhelmingly favors the diequatorial form.
| Substituent | A-Value (kJ/mol) | Description |
| -OH (Hydroxyl) | ~2.1 - 3.9 | Energy cost for axial placement |
| -CH3 (Methyl) | ~7.3 | Often used as a proxy for small alkyl groups |
| -CH2OH (Hydroxymethyl) | > 7.3 (estimated) | Expected to be slightly larger than methyl |
A-values represent the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position.[7] The combined energetic cost of placing both the hydroxyl and hydroxymethyl groups in axial positions makes the diaxial conformer highly unstable relative to the diequatorial conformer.
Part 3: Visualization of Stereochemistry and Conformation
To consolidate these concepts, the following diagrams illustrate the absolute configuration and the conformational equilibrium of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol.
Figure 1: Stereochemical and conformational analysis of the title compound.
Conclusion
The stereochemical configuration of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol is defined by two chiral centers, C1 and C3, with R and S absolute configurations, respectively. This specific arrangement results in a cis relationship between the hydroxyl and hydroxymethyl substituents. Due to the principles of conformational analysis in cyclohexane systems, the molecule overwhelmingly exists in a chair conformation where both substituents occupy the sterically favorable equatorial positions. This diequatorial arrangement minimizes destabilizing 1,3-diaxial interactions, representing the global energy minimum for the molecule. For professionals in drug development, recognizing this intrinsic three-dimensional preference is critical for accurately modeling receptor-ligand interactions and predicting the molecule's overall physicochemical properties.
References
-
Cahn, R. S., Ingold, C. K., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition in English, 5(4), 385–415. [Link]
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
-
Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. [Link]
-
Wikipedia. (2023). Cahn–Ingold–Prelog priority rules. [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane. [Link]
-
OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. [Link]
-
Wikipedia. (2023). Cyclohexane conformation. [Link]
-
KPU Pressbooks. (2021). 4.3 Conformation Analysis of Cyclohexane. [Link]
-
Lumen Learning. Axial and Equatorial Bonds in Cyclohexane. [Link]
-
AccessPharmacy. Stereochemistry | The Organic Chemistry of Medicinal Agents. [Link]
Sources
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 6. youtube.com [youtube.com]
- 7. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 8. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4.6 Axial and Equatorial Bonds in Cyclohexane - Organic Chemistry | OpenStax [openstax.org]
- 12. Axial and Equatiorial Bonds in Cyclohexane | MCC Organic Chemistry [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.libretexts.org [chem.libretexts.org]
